molecular formula C8H16N2S3 B13974704 Ethylmethylthiocarbamic thioanhydride CAS No. 61900-98-9

Ethylmethylthiocarbamic thioanhydride

Cat. No.: B13974704
CAS No.: 61900-98-9
M. Wt: 236.4 g/mol
InChI Key: LMQXSAPNCIVZSX-UHFFFAOYSA-N
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Description

Ethylmethylthiocarbamic thioanhydride (CAS 61900-98-9) is an organic sulfur compound with the molecular formula C8H16N2S3 and a molecular weight of 236.41 g/mol . This compound belongs to the class of dithiocarbamic thioanhydrides, which are synthesized via S-acylation reactions and are characterized by the presence of (C=O) and (C=S) functional groups, as confirmed by IR and NMR spectroscopy . Recent scientific investigations into related dithiocarbamic thioanhydrides have revealed significant potential in agricultural research, demonstrating both plant growth-stimulating and phytotoxic activities . These compounds are therefore valuable for researchers developing novel plant growth regulators and herbicides. For instance, specific structural analogs have been shown to significantly improve the germination energy and germination capacity of wheat seeds, while others exhibit selective phytotoxic effects comparable to commercial herbicides . The primary research value of this compound lies in its use as a key intermediate in organic synthesis and as a candidate molecule for bioactivity screening in agrochemical discovery. Researchers can utilize it to explore structure-activity relationships and develop new active ingredients. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61900-98-9

Molecular Formula

C8H16N2S3

Molecular Weight

236.4 g/mol

IUPAC Name

[ethyl(methyl)carbamothioyl] N-ethyl-N-methylcarbamodithioate

InChI

InChI=1S/C8H16N2S3/c1-5-9(3)7(11)13-8(12)10(4)6-2/h5-6H2,1-4H3

InChI Key

LMQXSAPNCIVZSX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=S)SC(=S)N(C)CC

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving Ethylmethylthiocarbamic Thioanhydride

Mechanistic Studies of Thioanhydride Formation

The synthesis of thioanhydrides, such as ethylmethylthiocarbamic thioanhydride, is typically achieved through an S-acylation reaction. nih.gov This process involves the reaction of a corresponding dithiocarbamate (B8719985) salt with an acylating agent.

Nucleophilic Attack Pathways in S-Acylation

The primary mechanism for the formation of this compound is the nucleophilic substitution reaction between a salt of ethylmethyldithiocarbamic acid and an appropriate acyl chloride. nih.gov In this pathway, the dithiocarbamate anion, possessing a high electron density on the sulfur atoms, acts as a potent nucleophile.

The key mechanistic steps are:

Nucleophilic Attack: The sulfur atom of the ethylmethyldithiocarbamate anion attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as the leaving group.

This S-acylation reaction results in the formation of the thioanhydride linkage (R-C(=O)-S-C(=S)-NR'R''). The reaction of isothiocyanates with thiols to generate dithiocarbamates, the precursors for this synthesis, also proceeds via a nucleophilic attack mechanism. nih.gov

Kinetic and Thermodynamic Considerations in Thioanhydride Syntheses

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the literature, general principles can be applied. The synthesis is typically conducted at room temperature and proceeds efficiently, suggesting a thermodynamically favorable reaction with a relatively low activation energy. nih.gov

The formation of a stable inorganic salt, such as sodium chloride, as a byproduct drives the reaction equilibrium towards the product side, indicating a negative Gibbs free energy change (ΔG). Kinetic studies on analogous reactions, such as the formation of thiocarbamates from isocyanates and thiols, have shown the reactions to follow second-order kinetics, suggesting that the rate is dependent on the concentration of both the nucleophile and the electrophile. researchgate.net

Radical-Mediated Chemical Reactions of Thiocarbamate Thioanhydrides

Thiocarbamate thioanhydrides and structurally related dithiocarbamates are versatile precursors for the generation of carbon-centered radicals, particularly carbamoyl (B1232498) radicals. bham.ac.ukbham.ac.uk These radicals can then undergo a variety of chemical transformations.

Homolytic C-S Bond Fission Processes

The initiation of radical reactions involving this compound involves the homolytic cleavage, or fission, of a carbon-sulfur bond. youtube.combyjus.com This process, typically induced by thermal or photochemical energy (UV light), results in the even distribution of the bonding electrons between the two separating fragments. researchgate.netlibretexts.org

Specifically, the C–S bond between the carbonyl carbon and the adjacent sulfur atom can break homolytically. This fission generates two radical species: an acyl radical and a dithiocarbamoyl radical. Alternatively, and more commonly utilized in synthetic chemistry, is the cleavage of the other C-S bond to generate a carbamoyl radical, which is a key intermediate for subsequent reactions. bham.ac.ukresearchgate.net The energy required for this bond breaking is known as the bond dissociation energy. byjus.com

Intramolecular Cyclization Pathways

Once a carbamoyl radical is generated from a suitably functionalized thiocarbamate thioanhydride, it can undergo intramolecular cyclization if an unsaturated moiety (e.g., an alkene or alkyne) is present elsewhere in the molecule. wikipedia.org These cyclization reactions are rapid and selective, often favoring the formation of five- and six-membered rings. wikipedia.org

The regioselectivity of the cyclization is governed by Baldwin's rules, with exo cyclizations generally being kinetically favored over endo cyclizations. Common pathways observed for radicals derived from dithiocarbamate systems include 5-exo-trig and 6-exo-trig cyclizations. bham.ac.ukacs.orgmdpi.com These radical cyclization reactions have been successfully employed in the synthesis of complex heterocyclic structures such as β-lactams. nih.govresearchgate.net

Cyclization PathwayRing Size FormedTypical SubstrateResulting Structure
4-exo-trig4Alkenyl-substituted carbamoyl radicalβ-Lactam derivatives nih.govresearchgate.net
5-exo-trig5Pentenyl-substituted carbamoyl radicalPyrrolidinone derivatives mdpi.com
6-exo-trig6Hexenyl-substituted carbamoyl radicalPiperidinone derivatives bham.ac.uk
7-endo-trig7Heptenyl-substituted carbamoyl radicalAzepan-2-one derivatives bham.ac.ukbham.ac.uk

Group Transfer Radical Reactions

A significant feature of radical reactions involving dithiocarbamates is the potential for group transfer. bham.ac.uk In this process, after an initial radical is generated and undergoes a transformation like intramolecular cyclization, the entire dithiocarbamate group can be transferred to the newly formed radical center. bham.ac.uk

This group transfer step regenerates a new radical that can propagate a chain reaction, and it crucially leaves the dithiocarbamate functionality intact in the final product. bham.ac.uk This characteristic is the basis for the use of dithiocarbamates as reversible addition-fragmentation chain-transfer (RAFT) agents in controlled radical polymerizations, where they mediate the polymerization process by reversibly transferring the dithiocarbamate group between growing polymer chains. mdpi.com This mechanism allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. mdpi.com

Cleavage and Rearrangement Processes

The stability and transformation of the this compound molecule are largely dictated by the nature of its constituent chemical bonds and the conditions to which it is subjected.

Dethiocarboxylation refers to the removal of a thiocarboxylate group from a molecule. In the context of this compound, this would involve the cleavage of the S-C(O) bond. While specific studies on the dethiocarboxylation of this particular compound are not extensively documented, the general principles of acyl transfer reactions suggest that this process is plausible under certain conditions.

Nucleophilic attack at the carbonyl carbon can lead to the departure of the ethylmethyldithiocarbamate anion as a leaving group. The facility of this reaction would depend on the strength of the incoming nucleophile and the stability of the resulting dithiocarbamate anion.

Table 1: Factors Influencing Dethiocarboxylation of this compound

FactorDescription
Nucleophile Strength Stronger nucleophiles are more likely to induce cleavage of the S-C(O) bond.
Solvent Polarity Polar solvents may facilitate the reaction by stabilizing the charged intermediates and products.
Temperature Increased temperature can provide the necessary activation energy for the reaction to proceed.
Leaving Group Stability The resonance-stabilized ethylmethyldithiocarbamate anion is a relatively stable leaving group, making the reaction thermodynamically feasible.

The Newman-Kwart rearrangement is a well-established thermal reaction that involves the intramolecular 1,3-migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates, yielding the corresponding S-aryl thiocarbamates. wikipedia.orgjk-sci.com This rearrangement is a significant synthetic tool for the preparation of thiophenols. wikipedia.org The driving force for this reaction is the thermodynamic favorability of forming a stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond. jk-sci.comorganic-chemistry.org

It is crucial to note that the classical Newman-Kwart rearrangement is not a characteristic reaction of this compound. The substrate for the Newman-Kwart rearrangement is an O-aryl thiocarbamate, which possesses an Ar-O-C=S linkage. wikipedia.org In contrast, this compound is an S-acyl dithiocarbamate with an R-S-C(=S)-N(CH₃)(C₂H₅) structure, which lacks the requisite O-aryl moiety. Therefore, the direct intramolecular aryl migration characteristic of the Newman-Kwart rearrangement is not applicable to this compound.

Variants of this rearrangement have been explored, including palladium-catalyzed versions that proceed at lower temperatures. organic-chemistry.org However, these also typically involve the migration of an aryl or vinyl group from oxygen to sulfur.

Electrophilic and Nucleophilic Reactivity Profiles of the Thiocarbamic Thioanhydride Moiety

The thiocarbamic thioanhydride moiety in this compound possesses both electrophilic and nucleophilic centers, leading to a dual reactivity profile.

Electrophilic Character:

The carbonyl carbon of the acyl group is a primary electrophilic site. It is susceptible to attack by a variety of nucleophiles, leading to acyl substitution reactions as discussed in the context of dethiocarboxylation. The hardness or softness of the nucleophile will influence its reactivity towards the carbonyl carbon, which is considered a "hard" electrophilic center. nih.govnih.gov

Nucleophilic Character:

The dithiocarbamate portion of the molecule contains nucleophilic centers. The lone pairs of electrons on the nitrogen and the non-acylated sulfur atom can participate in nucleophilic reactions. The sulfur atom, being a "soft" nucleophile, will preferentially react with soft electrophiles. nih.govnih.gov This reactivity is fundamental to the coordination chemistry of dithiocarbamates.

Table 2: Reactivity Profile of the Thiocarbamic Thioanhydride Moiety

SiteCharacterPotential Reactants
Carbonyl Carbon Electrophilic (Hard)Hard nucleophiles (e.g., amines, alkoxides)
Non-acylated Sulfur Atom Nucleophilic (Soft)Soft electrophiles (e.g., heavy metal ions, alkyl halides)
Nitrogen Atom NucleophilicProtic acids, Lewis acids

Chelation and Coordination Chemistry Pathways (Focus on Ligand Behavior)

Dithiocarbamates are renowned for their excellent chelating properties, acting as bidentate ligands to a wide array of metal ions. The two sulfur atoms of the dithiocarbamate group can coordinate to a metal center, forming a stable four-membered ring. While the acylation of one sulfur atom in this compound might modulate its coordination behavior compared to a simple dithiocarbamate anion, the potential for ligand behavior remains.

The non-acylated sulfur atom and the carbonyl oxygen could potentially act as a bidentate ligand, though this mode of coordination is less common than the bidentate sulfur-sulfur coordination of dithiocarbamates. Alternatively, the molecule could act as a monodentate ligand through the non-acylated sulfur atom. The specific coordination mode would depend on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsDescription
Monodentate Non-acylated SulfurThe ligand binds to the metal center through a single sulfur atom.
Bidentate (S,O) Non-acylated Sulfur, Carbonyl OxygenThe ligand chelates to the metal center through one sulfur and the carbonyl oxygen atom.
Bridging Non-acylated SulfurThe ligand bridges two metal centers through the sulfur atom.

The study of the coordination chemistry of this compound and related compounds can provide insights into the design of novel metal complexes with potential applications in catalysis, materials science, and biological systems.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethylmethylthiocarbamic Thioanhydride

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and bond structures within Ethylmethylthiocarbamic thioanhydride. These methods provide a detailed fingerprint of the molecule's vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the analysis would focus on identifying key stretching and bending vibrations.

The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. udel.edu The spectrum would likely show distinct peaks for the asymmetric and symmetric stretching of the CH₃ and CH₂ groups. udel.edu A crucial region of interest is the absorption associated with the thiocarbonyl (C=S) group. This bond typically exhibits a strong stretching vibration in the range of 1050-1250 cm⁻¹, although its exact position can be influenced by the electronic environment. researchgate.net The C-N stretching vibration of the tertiary amide-like structure is anticipated to appear around 1340-1450 cm⁻¹. nih.govrsc.org Furthermore, the C-S single bond stretching within the thioanhydride linkage would likely produce a weaker absorption in the 600-800 cm⁻¹ range.

Table 1: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Predicted Intensity
2975-2950 C-H asymmetric stretching (CH₃) Medium-Strong
2940-2920 C-H asymmetric stretching (CH₂) Medium
2880-2860 C-H symmetric stretching (CH₃) Medium
2860-2840 C-H symmetric stretching (CH₂) Medium
1460-1440 C-H bending (CH₂ and CH₃) Medium
1380-1360 C-N stretching Strong
1250-1050 C=S stretching ("thioureide band") Strong

Note: The values in this table are predictive and based on characteristic frequencies of similar functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. mit.edu The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=S and S-S (if present, though a C-S-C linkage is expected in a thioanhydride) bonds would be expected to produce strong Raman signals. The symmetric vibrations of the alkyl chains would also be readily observable. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.govacs.org This method could be particularly useful for detecting trace amounts of this compound. The interaction of the sulfur atoms in the molecule with the metal surface would likely lead to significant signal enhancement. acs.org The SERS spectrum might show shifts in peak positions and changes in relative intensities compared to the conventional Raman spectrum, providing insights into the molecule's orientation on the metal surface. rsc.org For dithiocarbamates, which are structurally related, SERS has proven to be a highly sensitive detection method. nih.govbohrium.com

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Predicted Intensity
2975-2950 C-H asymmetric stretching (CH₃) Medium
2940-2920 C-H asymmetric stretching (CH₂) Medium
2880-2860 C-H symmetric stretching (CH₃) Strong
1380-1360 C-N stretching Medium
1250-1050 C=S stretching Very Strong

Note: The values in this table are predictive and based on characteristic frequencies of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the nitrogen atom.

Due to the restricted rotation around the C-N amide-like bond, it is possible that the ethyl and methyl groups exist in two different chemical environments, potentially leading to a doubling of the expected signals. However, assuming free rotation for simplicity, the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. khanacademy.orglibretexts.org The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons. youtube.com The N-methyl group would appear as a singlet.

The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. The methylene protons of the ethyl group, being closer to the nitrogen and the electron-withdrawing thiocarbonyl group, are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the methyl protons of the same group.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₂-CH₃ 3.3 - 3.7 Quartet (q) ~7
N-CH₂-CH₃ 1.2 - 1.5 Triplet (t) ~7

Note: The values in this table are predictive and based on typical chemical shifts for similar N-alkyl groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The most downfield signal would likely be from the thiocarbonyl carbon (C=S) due to its deshielding environment, typically appearing in the range of 180-210 ppm. chemaxon.com The carbons of the ethyl and methyl groups attached to the nitrogen will have characteristic chemical shifts. The methylene carbon (-CH₂) of the ethyl group will be at a higher chemical shift than the methyl carbon (-CH₃) of the same group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S 185 - 205
N-CH₂-CH₃ 45 - 55
N-CH₃ 35 - 45

Note: The values in this table are predictive and based on computational models and data from analogous organosulfur compounds. chemaxon.comresearchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within the molecule. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this compound, a cross-peak would be expected between the quartet of the N-CH₂- group and the triplet of the -CH₃ group of the ethyl moiety, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signals based on their attached protons. For example, the proton quartet of the ethyl group would show a correlation to the methylene carbon signal, and the proton triplet would correlate to the terminal methyl carbon signal. ustc.edu.cn The N-methyl proton singlet would correlate to the N-methyl carbon signal.

The N-CH₂- and N-CH₃ protons showing a correlation to the C=S carbon.

The N-CH₂- protons showing a correlation to the N-CH₃ carbon, and vice-versa, if they are within a three-bond distance.

These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, allowing for the confident assignment of all proton and carbon signals and confirmation of the atomic connectivity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular mass and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₆N₂S₃), high-resolution mass spectrometry would confirm its exact molecular weight. The monoisotopic mass of the neutral molecule is 236.04756 Da. uni.lu

Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. The subsequent fragmentation provides a molecular fingerprint. Key fragmentation pathways for this compound would likely involve the cleavage of the relatively weak disulfide (S-S) bond, followed by further fragmentation of the resulting carbamothioyl radicals.

Predicted Mass Spectrometry Adducts: Predicted collision cross-section (CCS) values for various adducts of this compound provide theoretical data for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺237.05484150.8
[M+Na]⁺259.03678155.1
[M+K]⁺275.01072151.3
[M+NH₄]⁺254.08138168.9
[M-H]⁻235.04028152.1
[M+HCOO]⁻281.04576156.1

Illustrative Fragmentation Pattern: A plausible fragmentation pattern under EI-MS would involve characteristic losses that help in structural confirmation.

Fragment IonProposed StructureKey Cleavage Event
[C₄H₈NS]⁺[CCN(C)C=S]⁺Cleavage of the S-S bond
[C₃H₅NS]⁺[CH₃N=C=S]⁺Loss of ethyl group
[C₂H₅]⁺[CH₃CH₂]⁺Alpha-cleavage at nitrogen

X-ray Diffraction Methodologies for Crystalline State Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. carleton.edu

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data, including bond lengths, bond angles, and intermolecular interactions. carleton.edunih.gov The protocol involves:

Crystal Growth: Growing a high-quality single crystal of this compound, typically through slow evaporation from a suitable solvent.

Data Collection: Mounting the crystal on a goniometer within a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and refined to generate a final, detailed crystal structure.

Although an experimentally determined crystal structure for this specific compound is not publicly documented, a successful analysis would yield precise atomic coordinates.

Illustrative Crystallographic Data Table: This table represents the type of data that would be generated from a successful SCXRD analysis.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)95.5
Volume (ų)1055
Z (molecules/unit cell)4
C=S bond length (Å)1.68
S-S bond length (Å)2.05
C-N bond length (Å)1.34

Powder X-ray Diffraction (PXRD) is a vital tool for analyzing polycrystalline (powder) samples. It is used for phase identification, purity assessment, and the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties.

The analysis involves irradiating a powdered sample with X-rays and recording the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting pattern serves as a unique fingerprint for a specific crystalline phase. nih.gov Polymorph screening involves recrystallizing the compound under various conditions and analyzing each solid sample by PXRD to identify any new diffraction patterns, which would indicate the discovery of a new polymorph. europeanpharmaceuticalreview.com

Hypothetical PXRD Data for a Polymorph: This table illustrates the data format obtained from a PXRD experiment.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.04.2360
25.53.4975
28.93.0940

X-Ray Based Spectroscopy for Elemental and Chemical State Analysis

X-ray based spectroscopic techniques probe the core-level electrons of atoms, providing critical information on elemental composition, oxidation states, and the local chemical environment.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can characterize the electronic structure and local coordination environment of a selected element. kyoto-u.ac.jposti.gov For this compound, Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy would be particularly informative. nih.gov

The S K-edge XANES spectrum is generated by exciting a sulfur 1s core electron into unoccupied molecular orbitals. The energy and features of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the sulfur atoms. nih.govrsc.orgresearchgate.net Since this compound contains two distinct sulfur environments (the thione C=S sulfur and the bridging disulfide S-S sulfur), its XANES spectrum would be expected to show features corresponding to both types, allowing for a detailed probe of the electronic structure of the sulfur centers.

Expected Information from S K-edge XAS:

Spectral FeatureInformation ProvidedExpected Observation for this compound
Edge EnergyCorrelates with the oxidation state of sulfur.A composite edge reflecting the different chemical states of the thione and disulfide sulfur atoms.
Pre-edge FeaturesRelate to the local symmetry and bonding (e.g., 1s → σ* transitions).Distinct transitions corresponding to the S-S and C=S bonds, providing insight into the unoccupied molecular orbitals.
Post-edge ResonancesMultiple scattering features that are a fingerprint of the local atomic arrangement around the sulfur atoms.A complex pattern influenced by the neighboring carbon and sulfur atoms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within a material. icm.edu.pl The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is then measured, which is characteristic of the element and its chemical environment.

For this compound, XPS analysis would provide quantifiable data on the C, N, and S atoms. The S 2p spectrum would be of particular interest. Due to the two different sulfur environments, the S 2p peak would be expected to be a composite signal that could be deconvoluted into at least two doublets (for S 2p₃/₂ and S 2p₁/₂) representing the thione and disulfide sulfur atoms, which have slightly different binding energies. thermofisher.comxpsfitting.com

Illustrative XPS Binding Energies (S 2p₃/₂): The following table provides expected binding energy ranges for the sulfur atoms in this compound, based on typical values for similar chemical functionalities. thermofisher.comxrea.com

AtomChemical EnvironmentExpected Binding Energy (eV)
S 2p₃/₂Thione (C=S)~162.5 - 163.5
S 2p₃/₂Disulfide (-S-S-)~163.5 - 164.5
N 1sAmide (-N(C)C=S)~399.5 - 400.5
C 1sC-N, C-C, C-H~285.0 - 286.5
C 1sC=S~287.0 - 288.0

Methodological Considerations in Spectroscopic Characterization: Sample Preparation, Resolution, and Matrix Effects

The accurate spectroscopic characterization and structural elucidation of this compound, a sulfur-containing organic compound, are critically dependent on meticulous methodological considerations. The choices made during sample preparation, the instrumental resolution employed, and the management of matrix effects can significantly influence the quality and interpretability of the spectroscopic data. These factors are paramount in ensuring the reliability of qualitative and quantitative analyses.

Sample Preparation:

The preparation of a sample for spectroscopic analysis is a foundational step that can dictate the success of the entire analytical process. The primary objective of sample preparation is to present the analyte to the instrument in a form that is free from interfering substances and is compatible with the specific spectroscopic technique being used. For this compound, the choice of sample preparation method would depend on the analytical technique and the sample matrix.

Commonly employed sample preparation techniques for related organic compounds, such as dithiocarbamates, include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The selection of an appropriate solvent system is crucial in LLE to ensure efficient extraction of the analyte from the sample matrix. SPE offers a more controlled and often more efficient cleanup by utilizing a solid sorbent to selectively retain the analyte or the interfering components.

For analyses involving mass spectrometry, particularly in complex matrices like biological fluids or environmental samples, robust sample cleanup is essential to minimize matrix effects. A simplified protein precipitation method, while fast, may not provide a sufficiently clean extract, potentially leading to ion suppression. nih.gov

An illustrative comparison of sample preparation techniques that could be adapted for this compound is presented below:

Technique Principle Potential Advantages for this compound Analysis Potential Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established technique.Can be labor-intensive and may consume large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by elution.High recovery, good selectivity, and potential for automation.Method development can be time-consuming.
QuEChERS A two-step process involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Fast, high-throughput, and uses small amounts of solvent.May require optimization for specific analyte-matrix combinations.

Resolution:

In spectroscopy, resolution refers to the ability of an instrument to distinguish between two closely spaced signals in a spectrum. High resolution is often critical for the unambiguous identification and structural elucidation of molecules like this compound.

In infrared (IR) spectroscopy, higher resolution allows for the clear separation of vibrational bands, which is essential for identifying specific functional groups. For instance, the characteristic C=S stretching and C-N stretching frequencies in the thiocarbamate and thioanhydride moieties would be better resolved at higher spectral resolutions, aiding in their definitive assignment.

In mass spectrometry (MS), high-resolution mass analyzers (e.g., Time-of-Flight, Orbitrap) are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy. This enables the determination of the elemental composition of the parent ion and its fragments, which is invaluable for confirming the molecular formula and elucidating the fragmentation pathways of this compound. The predicted monoisotopic mass of this compound is 236.04756 Da. uni.lu High-resolution MS would be able to distinguish this mass from other ions with the same nominal mass but different elemental compositions.

The table below illustrates the impact of resolution on the level of information obtainable in mass spectrometry:

Resolution Mass Accuracy Information Obtained Relevance for this compound
Low Resolution (e.g., Quadrupole) Nominal mass (integer)Provides the molecular weight to the nearest integer.Useful for initial identification and quantification.
High Resolution (e.g., TOF, Orbitrap) High (typically < 5 ppm)Determines the exact mass and allows for the calculation of the elemental composition.Confirms the molecular formula (C8H16N2S3) and aids in structural elucidation.

Matrix Effects:

Matrix effects are a significant challenge in quantitative analysis, particularly when using techniques with soft ionization sources like electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govanalchemres.org

Ion suppression is the more common phenomenon and can be caused by various components in the matrix that compete with the analyte for ionization or alter the physical and chemical properties of the ESI droplets. nih.gov In the analysis of this compound from complex samples, endogenous substances could co-elute and interfere with its ionization.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: As discussed earlier, thorough sample preparation is the first line of defense against matrix effects.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is crucial.

Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

The following table summarizes approaches to managing matrix effects in the analysis of this compound:

Strategy Description Mechanism of Action
Optimized Sample Preparation Utilizing techniques like SPE to remove interfering components.Reduces the concentration of co-eluting species that cause ion suppression or enhancement.
Chromatographic Optimization Modifying the mobile phase, gradient, or column to improve separation.Physically separates the analyte from the interfering matrix components in time.
Stable Isotope-Labeled Internal Standard An isotopically labeled version of this compound is added to the sample.The internal standard experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification.
Matrix-Matched Calibrants Calibration standards are prepared in a blank matrix extract.The calibration curve is affected by the matrix in the same way as the samples, leading to more accurate results.

Due to the lack of available experimental literature data for this compound, the predicted collision cross section (CCS) values from computational models can provide valuable information for its characterization by ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+237.05484150.8
[M+Na]+259.03678155.1
[M-H]-235.04028152.1
[M+NH4]+254.08138168.9
[M+K]+275.01072151.3
[M+H-H2O]+219.04482143.3
[M+HCOO]-281.04576156.1

Computational and Theoretical Investigations of Ethylmethylthiocarbamic Thioanhydride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic structure of Ethylmethylthiocarbamic Thioanhydride. These computational methods provide insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and the distribution of electrons within the molecule, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the ground-state properties of this compound. DFT calculations can predict the optimized molecular geometry, vibrational frequencies, and other electronic properties by approximating the exchange-correlation energy, a key component of the total electronic energy. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. mdpi.com

For this compound, DFT calculations would be employed to determine the most stable conformation by optimizing the geometry of the molecule. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.21O=C-S125.0
C-S (thioanhydride)1.78C-S-C101.5
C-N1.36C-N-CH2121.8
N-CH21.47N-C-S115.3
N-CH31.46H-C-H (ethyl)109.5

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Ab Initio Methods for Electronic Structure Derivations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate derivations of the electronic structure of this compound. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as reliable. These calculations can be used to further refine the understanding of the molecule's electronic properties and reactivity. acs.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, it is possible to assign the absorption bands in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. These calculations are typically performed using the same level of theory as the geometry optimization (e.g., DFT with the B3LYP functional). The calculated frequencies can be correlated with experimental data to confirm the molecular structure. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O stretch1680
C-N stretch1350
C-S stretch700
N-CH2 stretch1100
CH3 rock950

Note: The data in this table is hypothetical and intended to illustrate the output of vibrational frequency calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO is the orbital with the highest energy that is occupied by electrons and acts as an electron donor. Conversely, the LUMO is the orbital with the lowest energy that is unoccupied and can act as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms due to the presence of lone pairs of electrons, while the LUMO may be centered on the carbonyl group.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas denote neutral potential. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack. Conversely, positive potentials might be found around the hydrogen atoms of the ethyl and methyl groups. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Theory

The elucidation of reaction mechanisms is fundamental to understanding the chemical reactivity of this compound. Computational transition state theory serves as a powerful tool in this endeavor, allowing for the in-silico exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies. These theoretical approaches provide insights into the kinetics and thermodynamics of reactions involving the title compound.

Density Functional Theory (DFT) is a commonly employed method for investigating reaction mechanisms in similar sulfur-containing organic compounds. For this compound, DFT calculations would be utilized to map the potential energy surface for its formation and decomposition reactions. For instance, the formation from an N-ethyl-N-methylthiocarbamoyl halide and a salt of N-ethyl-N-methyl dithiocarbamic acid would be a key reaction to investigate.

Hypothetical Reaction Pathway Analysis:

A plausible decomposition pathway for this compound could involve the cleavage of the S-S bond, leading to the formation of radical species. Transition state theory would be applied to locate the geometry of the transition state for this bond cleavage and to calculate the associated activation energy. This would provide a quantitative measure of the thermal stability of the molecule.

Another potential reaction pathway for investigation is the hydrolysis of the thioanhydride. The mechanism of this reaction, whether it proceeds through an associative or dissociative pathway, could be elucidated by locating the relevant transition states and intermediates. The influence of solvent molecules, such as water, on the reaction mechanism and energetics can also be modeled using implicit or explicit solvent models.

Hypothetical Data Table for Transition State Analysis:

Reaction PathwayTransition State Geometry (Key Parameters)Calculated Activation Energy (kcal/mol)
S-S Bond HomolysisElongated S-S bond (e.g., 2.8 Å)35.2
Hydrolysis (Associative)Formation of a pentacoordinate sulfur intermediate22.5
Hydrolysis (Dissociative)Initial cleavage of the S-C bond28.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound and to understand its interactions with its environment. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule, the dynamics of its internal rotations, and the nature of its intermolecular interactions in different phases.

For a flexible molecule like this compound, with rotatable bonds around the nitrogen and sulfur atoms, a variety of conformers are expected to exist. MD simulations would be employed to sample these conformations and to determine their relative populations. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Conformational Analysis:

The dihedral angles around the C-N and C-S bonds would be of particular interest in the conformational analysis. By plotting the potential energy as a function of these dihedral angles, a Ramachandran-like plot for the molecule can be generated, highlighting the low-energy conformational basins. This analysis would reveal the most stable arrangements of the ethyl and methyl groups relative to the thiocarbonyl moieties.

Intermolecular Interactions:

MD simulations can also provide detailed insights into the intermolecular interactions of this compound in the condensed phase. By simulating a box of molecules, the radial distribution functions between different atom types can be calculated. This would reveal the preferred modes of interaction, such as dipole-dipole interactions between the thiocarbonyl groups or van der Waals interactions between the alkyl chains. In studies of related dithiocarbamate (B8719985) compounds, intermolecular interactions have been shown to play a significant role in their crystal packing and physical properties.

Hypothetical Data Table for Conformational Analysis:

Dihedral AngleLow-Energy Conformations (Degrees)Relative Population (%)
C-N-C=S0 (syn), 180 (anti)65 (anti), 35 (syn)
S-S-C=S90 (gauche)>90
C-S-S-C120, -12050, 50

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Studies on Analogues and Derivatives of this compound for Structure-Reactivity Correlations

To build a comprehensive understanding of this compound, it is beneficial to study its analogues and derivatives. By systematically modifying the structure of the molecule and calculating various electronic and structural parameters, quantitative structure-activity relationships (QSAR) and structure-reactivity correlations can be established. These correlations can help in predicting the properties and reactivity of related compounds.

Analogues for Study:

A series of analogues could be designed by varying the alkyl substituents on the nitrogen atoms (e.g., replacing ethyl with propyl, isopropyl, or butyl groups) or by introducing different functional groups. For each analogue, computational methods would be used to calculate descriptors such as:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges.

Steric Properties: Molecular volume and surface area.

Thermodynamic Properties: Enthalpy of formation and Gibbs free energy.

Structure-Reactivity Correlations:

By plotting these calculated descriptors against experimentally observable properties (or computationally determined reactivity indicators like activation energies), correlations can be established. For example, a correlation between the LUMO energy and the susceptibility of the thiocarbonyl carbon to nucleophilic attack could be investigated. Similarly, the influence of steric bulk of the alkyl groups on the stability of the S-S bond could be quantified. Studies on other thiocarbamate derivatives have successfully used such approaches to rationalize and predict their biological activities and chemical reactivity. mdpi.com

Hypothetical Data Table for Structure-Reactivity Correlation:

Derivative (Modification from this compound)LUMO Energy (eV)Calculated Reaction Rate Constant (s⁻¹) for Nucleophilic Attack
Diethyl analogue-2.51.2 x 10⁻⁴
Di-isopropyl analogue-2.30.8 x 10⁻⁴
Phenyl-substituted analogue-3.15.6 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of Ethylmethylthiocarbamic Thioanhydride and Its Derivatives in Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

Dithiocarbamic thioanhydrides, including ethylmethylthiocarbamic thioanhydride, serve as valuable intermediates in the construction of complex organic molecules. Their utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions. The thioanhydride linkage is susceptible to nucleophilic attack, allowing for the introduction of the thiocarbamoyl moiety into a target molecule. This moiety can then be further transformed or can influence the stereochemical outcome of subsequent reactions.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of dithiocarbamates has been recognized for its importance as synthetic precursors. nih.gov Their ability to function as protecting groups or as activators for subsequent transformations makes them a useful tool in a synthetic chemist's arsenal. The stability of dithiocarbamate (B8719985) derivatives, coupled with their predictable reactivity, allows for their incorporation at various stages of a complex synthetic route.

Utilization in Carbon-Carbon Bond Forming Reactions

The direct participation of this compound in carbon-carbon bond forming reactions is not a widely reported application. However, the principles of thioester and dithiocarbamate chemistry suggest potential avenues for such transformations. Thioesters, which share a structural resemblance to the thioanhydride, are known to participate in various carbon-carbon bond-forming reactions, often through the generation of enolates or via radical pathways.

One potential application lies in the generation of acyl radicals. The cleavage of the S-C(O) bond under radical conditions could generate an acyl radical that can participate in intermolecular or intramolecular additions to alkenes and alkynes, thereby forming new carbon-carbon bonds. Research on related dithiocarbamates has explored their use as sources of carbamoyl (B1232498) radicals, which can undergo cyclization reactions. bham.ac.uk By analogy, acyl dithiocarbamates could be precursors to acyl radicals for the synthesis of cyclic ketones and other complex carbocyclic frameworks.

Furthermore, the thiocarbamoyl portion of the molecule can be envisioned to participate in transition metal-catalyzed cross-coupling reactions, although this remains an area for further exploration.

Precursors for Heterocyclic Compound Synthesis

Dithiocarbamic thioanhydrides and their derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, owing to the presence of nitrogen and sulfur atoms in a reactive arrangement.

While direct conversion of this compound to simple lactams is not a standard transformation, related N-acyldithiocarbamates have been shown to undergo photochemical reactions to produce bicyclic lactams. These reactions proceed via a Norrish Type II cleavage mechanism. This suggests that with appropriate structural modifications, derivatives of this compound could be designed to undergo intramolecular cyclization to form lactam-containing ring systems.

A significant application of dithiocarbamate derivatives is in the synthesis of 1,3,4-thiadiazoles. Research has demonstrated a one-pot synthesis of 2-substituted-1,3,4-thiadiazoles from the reaction of dithiocarbamates and acid hydrazides. sbq.org.br This reaction proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to form the thiadiazole ring. This method offers a convenient and efficient route to a class of heterocycles known for their diverse biological activities. The general mechanism involves the nucleophilic attack of the acid hydrazide on the thiocarbonyl group of the dithiocarbamate, followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of 1,3,4-Thiadiazoles from Dithiocarbamates

Dithiocarbamate Precursor Acid Hydrazide Resulting 1,3,4-Thiadiazole
This compound (hypothetical) Benzhydrazide 2-Ethylamino-5-phenyl-1,3,4-thiadiazole

This table presents a hypothetical example for this compound based on the general reaction mechanism.

Reagents in Peptide Synthesis Methodologies (e.g., N-Thiocarboxy Anhydrides)

Derivatives of thiocarbamates have found a niche in peptide synthesis, particularly in the form of polymer-bound mixed carboxylic dithiocarbamic anhydrides. These reagents act as effective acyl transfer agents for the formation of amide bonds. ias.ac.in The solid-phase approach allows for easy purification, as the resin-bound starting material and byproducts can be filtered off, leaving the desired peptide in solution.

The methodology involves the activation of a carboxyl group of an N-protected amino acid by forming a mixed anhydride (B1165640) with the dithiocarbamate. This activated species then readily reacts with the amino group of another amino acid or peptide to form the peptide bond. While not strictly involving N-thiocarboxy anhydrides (a different class of reagents), this application of dithiocarbamic anhydrides showcases their utility in constructing peptide linkages.

More broadly, thiocarbamate ligation has been developed as a chemoselective method for coupling peptide fragments. This technique involves the reaction of a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine residue, often facilitated by a thiocarbamate-related activating agent. nih.govacs.org A novel traceless strategy has also been developed for the coupling of thioacids and dithiocarbamate-terminal amines, which directly generates the amide bond with the removal of CS₂. rsc.org

Catalytic Applications of Thiocarbamate Systems in Organic Transformations

The sulfur and nitrogen atoms in thiocarbamates and their derivatives make them excellent ligands for a variety of metal ions. This coordinating ability has led to the exploration of thiocarbamate-metal complexes in catalysis. Dithiocarbamate ligands can stabilize transition metal centers in various oxidation states, thereby modulating their catalytic activity. sysrevpharm.org

One area of application is in hydrogenation reactions. Ruthenium complexes bearing acridine-based pincer ligands have been shown to catalyze the hydrogenation of thiocarbamates. nih.gov While this demonstrates the transformation of the thiocarbamate moiety itself, it also highlights the compatibility of such functional groups with catalytically active metal centers.

Furthermore, dithiocarbamate-ligated metal complexes have been studied as synthetic mimics for the active sites of metalloenzymes, such as formate (B1220265) dehydrogenase. nih.gov These studies provide insights into the electronic and structural effects of dithiocarbamate ligands on the reactivity of the metal center. While the direct catalytic application of this compound is not well-documented, the broader class of thiocarbamate systems holds promise for the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ability of these ligands to fine-tune the electronic properties and steric environment of a metal catalyst makes them an attractive area for future research.

Utility in Copolymerization Reactions with Cyclic Thioanhydrides

There is currently no available scientific literature or research data detailing the use of this compound in copolymerization reactions with cyclic thioanhydrides.

Derivatives and Analogues of Ethylmethylthiocarbamic Thioanhydride

Synthesis of Substituted Thiocarbamic Thioanhydrides

The synthesis of substituted thiocarbamic thioanhydrides can be approached through several established methodologies in organic sulfur chemistry. A common strategy involves the reaction of a secondary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then oxidatively coupled. For Ethylmethylthiocarbamic Thioanhydride, this would begin with N-ethyl-N-methylamine.

General Synthetic Pathway:

Formation of the Dithiocarbamate Salt: N-ethyl-N-methylamine is reacted with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to yield sodium N-ethyl-N-methyldithiocarbamate.

Oxidative Coupling: The resulting dithiocarbamate salt is then oxidized to form the thioanhydride. Various oxidizing agents can be employed, including potassium ferricyanide, hydrogen peroxide, or iodine.

To create substituted derivatives, one could start with substituted N-ethyl-N-methylamines. For instance, using amines with alkyl or aryl substituents on the ethyl or methyl groups would lead to a diverse range of thioanhydride analogues.

Another approach for generating derivatives involves the direct modification of a pre-formed thioanhydride, though this is often more challenging due to the reactivity of the thioanhydride linkage.

Structure-Reactivity Relationship Studies of Analogues

The relationship between the structure of this compound analogues and their chemical reactivity is of fundamental importance. Modifications to the ethyl and methyl groups can significantly influence the electronic and steric environment of the thiocarbamoyl moiety, thereby affecting the stability and reactivity of the thioanhydride bond.

Key Structural Modifications and Their Expected Effects:

Electron-Donating Groups (EDGs): The introduction of electron-donating groups (e.g., larger alkyl groups) on the nitrogen atom is expected to increase the electron density on the sulfur atoms. This could enhance the nucleophilicity of the sulfur atoms but might decrease the stability of the S-S bond towards reductive cleavage.

Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups would decrease the electron density on the sulfur atoms, potentially making the thioanhydride more susceptible to nucleophilic attack at the thiocarbonyl carbon.

Steric Hindrance: Increasing the steric bulk of the substituents around the nitrogen atom can hinder the approach of reactants, thereby slowing down reaction rates. This steric shielding can also enhance the kinetic stability of the thioanhydride.

These relationships are typically investigated through kinetic studies, computational modeling, and spectroscopic analysis of a series of systematically varied analogues.

Exploration of Homologous Series and Isomeric Forms

The study of homologous series and isomeric forms of this compound provides insights into how incremental changes in molecular structure affect physical and chemical properties.

Homologous Series:

A homologous series can be generated by systematically increasing the length of the alkyl chains attached to the nitrogen atom. For example, progressing from this compound to Propylmethyl-, Butylmethyl-, and so on, allows for the study of trends in properties such as melting point, boiling point, solubility, and chromatographic retention times.

Compound NameMolecular FormulaExpected Trend in Boiling Point
Dimethylthiocarbamic ThioanhydrideC₆H₁₂N₂S₄Lowest
This compound C₈H₁₆N₂S₄ Intermediate
Diethylthiocarbamic ThioanhydrideC₁₀H₂₀N₂S₄Higher
Propylmethylthiocarbamic ThioanhydrideC₁₀H₂₀N₂S₄Higher

Isomeric Forms:

Isomers of this compound would include structural isomers where the connectivity of the atoms is different. For example, Dipropylthiocarbamic Thioanhydride and Butylethylthiocarbamic Thioanhydride are isomers. Comparing the properties of such isomers can reveal the influence of chain branching and symmetry on intermolecular forces and reactivity.

Synthesis of Metal Complexes of this compound as Ligands

Thiocarbamic thioanhydrides and related dithiocarbamates are excellent ligands for a wide variety of metal ions due to the presence of soft sulfur donor atoms. While the thioanhydride itself can potentially coordinate to metals, it is more common for it to be a precursor to dithiocarbamate ligands that form stable metal complexes.

However, considering the thioanhydride as a ligand, it could potentially coordinate in a monodentate or bidentate fashion through its sulfur atoms. The synthesis of such complexes would typically involve the reaction of a metal salt with the thioanhydride in an appropriate solvent.

Potential Coordination Modes:

Monodentate Coordination: One of the thiocarbonyl sulfur atoms could coordinate to a metal center.

Bidentate Chelating Coordination: It is conceivable, though less common for the thioanhydride itself, that two sulfur atoms could chelate to a single metal center.

Bridging Coordination: The thioanhydride could bridge two metal centers, with each metal coordinating to a different sulfur atom.

Future Research Directions and Unexplored Avenues for Ethylmethylthiocarbamic Thioanhydride

Development of Novel Synthetic Pathways

The synthesis of dithiocarbamic thioanhydrides typically involves the S-acylation of sodium dithiocarbamates with acyl chlorides. nih.gov Future research could build upon this foundational method to develop more efficient, sustainable, and versatile synthetic pathways for ethylmethylthiocarbamic thioanhydride and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Investigating one-pot, multicomponent reactions could offer a more efficient and environmentally friendly alternative to traditional methods. organic-chemistry.orgnih.gov The use of greener solvents, or even solvent-free conditions, would align with modern principles of sustainable chemistry. organic-chemistry.org

Catalytic Methods: The development of catalytic systems, potentially involving transition metals, could provide milder reaction conditions and improved yields. Copper-mediated three-component coupling reactions, which have been successful for synthesizing other dithiocarbamates, could be adapted for thioanhydride synthesis. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis presents an innovative approach for generating S-alkyl dithiocarbamates from different starting materials and could be explored for the synthesis of thioanhydrides, offering mild and efficient reaction conditions. organic-chemistry.org

Synthetic ApproachPotential Starting MaterialsKey Advantages
One-Pot Multicomponent Reaction Ethylmethylamine, Carbon Disulfide, Acylating AgentHigh atom economy, reduced waste, simplified procedure. organic-chemistry.org
Copper-Catalyzed Coupling Ethylmethylamine, Carbon Disulfide, Boronic AcidsMild conditions, broad substrate scope, high functional group tolerance. organic-chemistry.org
Visible-Light Photocatalysis Alkyl Carboxylic Acids, Tetraalkylthiuram DisulfidesHigh efficiency, use of renewable energy source, mild conditions. organic-chemistry.org

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its optimization and application. Currently, detailed mechanistic studies on this specific class of compounds are lacking.

Future research should focus on:

Real-Time Reaction Monitoring: Employing techniques such as in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy to monitor reaction kinetics and identify transient intermediates. This would provide invaluable data on reaction pathways and potential side reactions.

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C or ³⁴S) to trace the fate of specific atoms throughout the reaction, thereby elucidating bond-forming and bond-breaking steps.

Kinetic Analysis: Performing detailed kinetic studies under various conditions (temperature, concentration, catalyst loading) to determine reaction orders, activation energies, and rate-determining steps. This information is vital for process optimization and scale-up.

Computational Design of Functionalized Thiocarbamic Thioanhydrides

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. To date, there has been limited computational work on thiocarbamic thioanhydrides.

Future avenues for computational research include:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound and its hypothetical derivatives. rsc.org This can help predict their stability, spectral properties, and potential as ligands or reaction intermediates.

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations could predict the binding affinity and mode of interaction of functionalized thioanhydrides with enzyme active sites. rsc.orgnih.gov

Reaction Pathway Modeling: Simulating potential reaction mechanisms for both the synthesis and subsequent transformations of these compounds to identify transition states and calculate activation barriers, complementing experimental mechanistic studies.

Expanding Applications in Complex Organic Synthesis and Materials Science

While dithiocarbamates have found use as pesticides and precursors for nanoparticles, the application of this compound in more complex chemical transformations and advanced materials remains unexplored. mdpi.comnih.govijprems.com

Potential future applications include:

Reagents for Organic Synthesis: Investigating the thioanhydride moiety as a reactive group for introducing sulfur-containing functionalities into complex organic molecules. Its reactivity could be harnessed in reactions such as radical additions or nucleophilic acyl substitution. nih.gov

Precursors for Advanced Materials: Moving beyond simple metal sulfide (B99878) nanoparticles, research could explore the use of this compound as a single-source precursor for ternary or quaternary chalcogenide materials with interesting electronic or optical properties. mdpi.com

Polymer Chemistry: The molecule could be explored as a vulcanization accelerator in the rubber industry or as a building block for novel sulfur-containing polymers with unique properties such as high refractive index or self-healing capabilities. ijprems.com

Application AreaPotential Role of this compoundDesired Outcome
Organic Synthesis Thioacylating agent or radical precursorSynthesis of novel sulfur-containing heterocycles or functionalized molecules.
Materials Science Single-source precursorFormation of complex metal sulfide nanoparticles or thin films. mdpi.com
Polymer Chemistry Vulcanization accelerator or monomerImproved rubber properties or development of novel sulfur-rich polymers. ijprems.com

Exploration of Intermolecular and Supramolecular Interactions

The arrangement of molecules in the solid state and in solution is governed by intermolecular forces, which can dictate a compound's physical properties and applications. The study of these interactions for this compound is a completely open field.

Future research should investigate:

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals to determine the precise three-dimensional structure and analyze the packing motifs, identifying key intermolecular interactions such as C-H···S or π-π stacking. rsc.org

Self-Assembly Studies: Exploring the ability of functionalized derivatives to self-assemble into well-defined supramolecular structures, such as monolayers on metal surfaces (e.g., gold), which has been observed for other dithiocarbamates. acs.org

Host-Guest Chemistry: Designing and synthesizing derivatives that can act as hosts for specific guest molecules, leveraging the sulfur atoms as potential binding sites for metal ions or organic guests.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and reproducibility. nih.govyoutube.com Applying these technologies to the synthesis of this compound could accelerate its development.

Future directions in this area are:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound. This could offer better control over reaction parameters (temperature, mixing, reaction time), potentially leading to higher yields and purity compared to batch synthesis. nih.gov

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify the optimal parameters for synthesis. youtube.comsigmaaldrich.com

On-Demand Generation: Integrating a flow reactor into a larger automated synthesis workflow to generate this compound on-demand for immediate use in subsequent reaction steps, avoiding the need to isolate and store a potentially reactive intermediate.

Q & A

Q. What are the standard synthetic routes for Ethylmethylthiocarbamic thioanhydride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropanecarboxylic derivatives can react with 5-mercapto-1,3,4-thiadiazol-2-yl groups in DMSO at 55–60°C to form thioanhydride complexes, followed by precipitation with acetone . Reaction parameters such as solvent polarity (e.g., DMSO enhances solubility), temperature (controlled to avoid side reactions), and stoichiometric ratios of reagents critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization (e.g., using acetic acid) is often required to isolate the product .

Q. How does the IUPAC nomenclature system classify thioanhydride derivatives like this compound?

Thioanhydrides are classified by substituting oxygen atoms in anhydrides with sulfur. The IUPAC naming convention uses the suffix "thioanhydride" and specifies substituents. For example, a compound with −CO-S-CO− groups and ethyl/methyl substituents would be named systematically, prioritizing functional groups and parent chains per IUPAC guidelines .

Advanced Research Questions

Q. How do reactivity differences between thioanhydride and anhydride monomers influence copolymerization outcomes, and what experimental techniques validate these differences?

Thioanhydrides exhibit lower reactivity than anhydrides due to sulfur’s electron delocalization, which reduces electrophilicity. This difference is evident in copolymerization with epoxides: anhydrides polymerize first, while thioanhydrides react only after anhydride depletion. Kinetic studies using in situ 1^1H NMR can track monomer consumption rates, while gel permeation chromatography (GPC) reveals molecular weight distributions (e.g., Mn=4.620.5kg mol1M_n = 4.6–20.5 \, \text{kg mol}^{-1}, Đ=1.271.50Đ = 1.27–1.50) . Chemoselectivity assays with chain transfer agents (CTAs) like phthalic acid further highlight reactivity hierarchies .

Q. Why does this compound exhibit negligible antimicrobial activity compared to its dithiocarbamate analogs?

Sodium dithiocarbamates show high antimicrobial activity (e.g., 0.4% concentration inhibiting Fusarium spp.), whereas thioanhydrides lack bioactivity due to reduced electrophilicity and inability to release biocidal thiocarbamate ions. Comparative assays using agar diffusion (measuring inhibition zones) and broth dilution (minimum inhibitory concentration) can quantify this disparity. Structural analysis via FT-IR or X-ray crystallography may further correlate electronic properties with bioactivity .

Q. What methodological approaches address stability-reactivity trade-offs in thioanhydride-based polymer synthesis?

Thioanhydrides’ ambient stability stems from sulfur’s lower electronegativity, but this also reduces polymerization activity. Strategies include:

  • Initiator optimization : Using strong nucleophiles (e.g., primary amines) to enhance ring-opening polymerization (ROP) kinetics.
  • Copolymer design : Blending thioanhydrides with reactive monomers (e.g., epoxides) to balance stability and polymerization efficiency .
  • In situ activation : Employing catalysts like Lewis acids to transiently increase monomer reactivity without compromising storage stability .

Q. How can researchers design experiments to assess the corrosion inhibition potential of thioanhydride derivatives in electrochemical systems?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in corrosive media (e.g., 0.2 M HCl) can quantify inhibition efficiency. For example, carbamidic thioanhydride derivatives form protective layers on metal surfaces, reducing corrosion currents. Surface characterization via SEM-EDS or XPS validates adsorption mechanisms. Comparative studies with commercial inhibitors (e.g., sodium silicate) establish performance benchmarks .

Q. What strategies mitigate low polymerization activity in thioanhydride monomers while maintaining ambient stability?

  • Monomer functionalization : Introducing electron-withdrawing groups (e.g., nitro or carbonyl) to enhance electrophilicity without destabilizing the thioanhydride core.
  • Thermodynamic driving forces : Conducting ROP at elevated temperatures to overcome activation barriers, followed by rapid quenching to preserve product stability.
  • Co-initiation systems : Combining thioanhydrides with anhydrides in one-pot reactions, leveraging the latter’s higher reactivity to initiate polymerization .

Methodological Considerations for Data Contradictions

  • Reconciling stability vs. reactivity : Use computational methods (DFT) to model electron density distributions and predict reactivity. Experimental validation via Arrhenius plots can disentangle thermodynamic and kinetic contributions .
  • Divergent bioactivity results : Perform structure-activity relationship (SAR) studies to identify critical functional groups. For example, substituting sulfur with oxygen in dithiocarbamates restores antimicrobial activity, confirming mechanistic hypotheses .

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